molecular formula C20H18N2O B4464013 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4464013
M. Wt: 302.4 g/mol
InChI Key: WIAOYFHVLGHEOP-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
11-Methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepine derivative featuring two fused benzene rings and a seven-membered diazepine core. The methyl group at position 11 and phenyl group at position 3 are critical for its pharmacological profile . Synthesis typically involves multi-step reactions, starting with phenylacetic acid and amines/aldehydes, followed by cyclization under optimized conditions (e.g., acidic/basic catalysts) to ensure high yield and purity .

The methyl and phenyl substituents enhance receptor binding affinity and metabolic stability .

Properties

IUPAC Name

6-methyl-9-phenyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-13-20-18(22-17-10-6-5-9-16(17)21-13)11-15(12-19(20)23)14-7-3-2-4-8-14/h2-10,15,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAOYFHVLGHEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzylamine with a suitable diketone under acidic or basic conditions can lead to the formation of the diazepine ring. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or methanol, followed by purification steps like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Pharmacological Outcomes

Modifications to the dibenzo-diazepine core significantly alter biological activity. Below is a comparative analysis of key analogs:

Compound Name Structural Features Biological Activity Key References
11-Methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Methyl (C11), phenyl (C3) Anxiolytic, GABA modulation
11-(3-Chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Chlorophenyl (C11), thienyl (C3) Antimicrobial, anticancer (via kinase inhibition)
3-(3-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Trifluoromethyl (C11), methoxyphenyl (C3) Enhanced solubility, CNS activity (neuropharmacology)
11-[4-(Diethylamino)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Diethylamino (C11), propanoyl (C10) Fluorescent receptor for picric acid detection (non-therapeutic)
11-(2,6-Dichlorophenyl)-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Dichlorophenyl (C11) Increased lipophilicity, sedative potency

Impact of Substituents on Pharmacokinetics

  • Halogenation (Cl, F): Chlorophenyl or fluorophenyl groups enhance lipophilicity and blood-brain barrier penetration, improving CNS activity .
  • Methoxy Groups: Improve aqueous solubility but may reduce receptor affinity due to steric hindrance .
  • Thienyl/Diethylamino Groups: Introduce heterocyclic diversity, enabling applications beyond pharmacology (e.g., materials science, biosensors) .

Physicochemical Properties

Property 11-Methyl-3-phenyl 11-(3-Chlorophenyl)-3-thienyl 11-Trifluoromethyl
Molecular Weight ~270–300 g/mol 434.5 g/mol 434.5 g/mol
LogP ~3.2 (moderate lipo.) ~4.1 (high lipo.) ~3.8 (moderate lipo.)
Solubility (aq.) Low Very low Moderate (CF3 polar)
Primary Application Anxiolytic Antimicrobial Neuropharmacology

Data synthesized from

Key Research Findings

Anxiolytic Specificity: The 11-methyl-3-phenyl analog shows higher selectivity for GABA-A receptors over other benzodiazepines, reducing off-target sedation .

Non-Therapeutic Applications: Derivatives with diethylamino or thienyl groups exhibit utility in materials science (e.g., organic semiconductors) and chemical sensing .

Anticancer Potential: Thienyl-substituted analogs demonstrate kinase inhibitory activity, highlighting structural versatility .

Biological Activity

11-Methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class of compounds. This compound has garnered attention due to its potential biological activities, including anxiolytic effects and possible applications in cancer treatment. The unique bicyclic structure of this compound, characterized by a diazepine ring fused with two benzene rings, contributes to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C18H18N2OC_{18}H_{18}N_{2}O, with a molecular weight of approximately 290.35 g/mol. Its structural features include:

  • Diazepine ring : A seven-membered ring containing nitrogen atoms.
  • Phenyl group : Contributes to the compound's lipophilicity and receptor interactions.
  • Methyl substitution : Potentially influences the compound's activity at neurotransmitter receptors.

Anxiolytic Properties

Research indicates that this compound exhibits significant anxiolytic activity . It appears to enhance GABAergic transmission by acting on GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This mechanism is similar to that of benzodiazepines, which are well-known anxiolytic agents.

Antimicrobial and Anticancer Effects

Preliminary studies suggest that this compound may also possess antimicrobial and anticancer properties . While specific mechanisms are not fully elucidated yet, its structural analogs have shown promise in inhibiting cancer cell growth and exhibiting antimicrobial activity against various pathogens.

In Vitro Studies

In vitro studies have demonstrated that analogs of this compound can inhibit the proliferation of cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
11-methyl-3-phenyl-diazepine derivativeDLD-1 (Colon Cancer)0.74
11-methyl-3-phenyl-diazepine derivativeHT-29 (Colon Cancer)0.19

These findings indicate a significant cytotoxic effect on colon cancer cells compared to standard treatments like 5-fluorouracil .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been investigated through various assays:

  • GABA_A Receptor Binding : Studies have shown that the compound binds effectively to GABA_A receptors, enhancing inhibitory neurotransmission.
  • Cell Cycle Arrest : The compound has been noted to induce cell cycle arrest in cancer cells at specific phases (G2/M), suggesting a potential pathway for its anticancer effects .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
11-methyl-3-phenyl-dibenzo[b,e][1,4]diazepineSimilar diazepine structure; different phenyl substitutionAnxiolytic
11-(2-chlorophenyl)-7,8-dimethyl-dibenzo[b,e][1,4]diazepineContains methyl groups at positions 7 and 8Sedative
10-benzyl-dibenzo[b,e][1,4]diazepineBenzyl substitution; altered pharmacokineticsAntidepressant

This table illustrates how variations in chemical structure can lead to diverse pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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